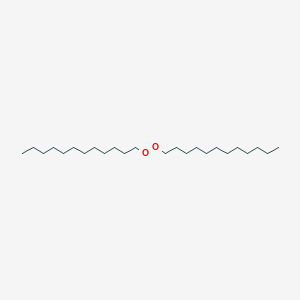

Dilauryl peroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2895-03-6 |

|---|---|

Molecular Formula |

C24H50O2 |

Molecular Weight |

370.7 g/mol |

IUPAC Name |

1-dodecylperoxydodecane |

InChI |

InChI=1S/C24H50O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |

InChI Key |

LGJCFVYMIJLQJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOOCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Lauroyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl peroxide (LPO), a member of the diacyl organic peroxide family, is a crucial reagent and initiator in various chemical and industrial processes. Its utility is fundamentally linked to its distinct physical and chemical characteristics, particularly its thermal instability and ability to generate free radicals. This guide provides a comprehensive overview of the core physical and chemical properties of lauroyl peroxide, detailed experimental protocols for their characterization, and visualizations of its key chemical processes. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Core Physical and Chemical Properties

The fundamental properties of lauroyl peroxide are summarized in the tables below, providing a consolidated reference for its key characteristics.

Table 1: General and Physical Properties of Lauroyl Peroxide

| Property | Value | Source(s) |

| IUPAC Name | dodecanoyl dodecaneperoxoate | [1] |

| Synonyms | Dilauroyl peroxide, Dodecanoyl peroxide, LPO | [1][2][3] |

| CAS Number | 105-74-8 | [1][2][4] |

| EINECS Number | 203-326-3 | [1][3][5] |

| UN Number | 3106 | [1][6][7] |

| Chemical Formula | C₂₄H₄₆O₄ | [1][2][4] |

| Molecular Weight | 398.6 g/mol | [1][2][5] |

| Appearance | White, coarse powder, granules, or flakes with a faint, soapy odor. | [1][8][9] |

| Melting Point | 49 - 57 °C (120.2 - 134.6 °F) | [1][3][10][11] |

| Density | 0.91 - 0.923 g/cm³ at 20 °C | [12] |

| Bulk Density | 0.460 kg/m ³ | [5] |

Table 2: Solubility of Lauroyl Peroxide

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1][8][10][13] |

| Alcohols (e.g., ethanol) | Slightly soluble | [10][11][13] |

| Organic Solvents (e.g., acetone, ether, chloroform, benzene) | Soluble | [4][10][11][14] |

| Oils | Soluble | [10][11] |

Table 3: Chemical and Reactivity Properties of Lauroyl Peroxide

| Property | Value | Source(s) |

| Active Oxygen Content | ~4.01% | [5] |

| Self-Accelerating Decomposition Temperature (SADT) | 50 °C | [15] |

| Half-life in Chlorobenzene | 10 hours at 61 °C 1 hour at 79 °C 0.1 hours at 99 °C | [16][17] |

| Decomposition Products | Carbon dioxide, lauric acid esters | [16] |

| Incompatibilities | Reducing agents, acids, bases, finely powdered metals, rust, heavy metal compounds. | [7][18] |

Key Chemical Processes and Mechanisms

Lauroyl peroxide's primary chemical utility stems from its thermal decomposition to produce free radicals. These radicals can then initiate further chemical reactions, most notably polymerization.

Thermal Decomposition

The peroxide bond (O-O) in lauroyl peroxide is weak and susceptible to homolytic cleavage upon heating. This process generates two lauroyloxy radicals. These radicals can then undergo further reactions, including decarboxylation to form undecyl radicals.

Free-Radical Polymerization Initiation

The radicals generated from the decomposition of lauroyl peroxide act as initiators for free-radical polymerization of vinyl monomers, such as vinyl chloride. The process involves the addition of the radical to a monomer unit, creating a new radical that can then propagate the polymer chain.

Experimental Protocols

Accurate characterization of lauroyl peroxide is essential for its safe handling and effective use. The following sections detail the methodologies for key experiments.

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, exothermic decomposition onset temperature, and heat of decomposition of lauroyl peroxide.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of lauroyl peroxide into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions:

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The melting point is determined as the peak temperature of the endothermic event.

-

The exothermic onset temperature is determined by the intersection of the baseline and the tangent of the exothermic decomposition peak.

-

The heat of decomposition (ΔH) is calculated by integrating the area under the exothermic peak.

-

Analysis of Decomposition Kinetics using a Thermal Activity Monitor (TAM)

Objective: To determine the isothermal decomposition kinetics and calculate the half-life of lauroyl peroxide at various temperatures.

Methodology:

-

Sample Preparation: Place a precisely weighed sample of lauroyl peroxide (e.g., 50-100 mg) into a TAM ampoule.

-

Instrument Setup: Insert the sample ampoule into the TAM microcalorimeter, which is pre-equilibrated to the desired isothermal temperature.

-

Data Acquisition: Monitor the heat flow from the sample as a function of time. The experiment is continued until the heat flow returns to the baseline, indicating the completion of the decomposition.

-

Data Analysis:

-

The rate of decomposition is proportional to the measured heat flow.

-

The half-life (t₁/₂) at that temperature can be determined from the time it takes for the heat flow to decrease to half of its initial maximum value.

-

By conducting experiments at several different temperatures, the activation energy (Ea) for the decomposition can be calculated using the Arrhenius equation.

-

Identification of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of lauroyl peroxide.

Methodology:

-

Sample Decomposition: Heat a known amount of lauroyl peroxide in a sealed vial at a temperature above its decomposition temperature for a specified time.

-

Sample Extraction: After cooling, dissolve the decomposition residue in a suitable organic solvent (e.g., dichloromethane).

-

GC-MS Analysis:

-

Inject a small volume of the sample solution into the GC-MS instrument.

-

The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the column stationary phase.

-

The mass spectrometer fragments the separated components and provides a mass spectrum for each, which can be compared to a library of known spectra for identification.

-

Assay of Purity by Iodometric Titration

Objective: To determine the purity of a lauroyl peroxide sample by quantifying its active oxygen content.

Methodology:

-

Sample Preparation: Accurately weigh a sample of lauroyl peroxide and dissolve it in a suitable organic solvent (e.g., a mixture of acetic acid and chloroform).

-

Reaction with Iodide: Add an excess of a saturated potassium iodide (KI) solution to the sample. The peroxide will oxidize the iodide ions (I⁻) to iodine (I₂). The reaction should be carried out in an inert atmosphere (e.g., under nitrogen) to prevent aerial oxidation of iodide.

-

Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

-

Endpoint Detection: Use a starch indicator, which turns blue-black in the presence of iodine. The endpoint of the titration is reached when the blue-black color disappears.

-

Calculation: The purity of the lauroyl peroxide is calculated based on the amount of sodium thiosulfate solution used, which is stoichiometrically related to the amount of active oxygen in the sample.

Safety and Handling

Lauroyl peroxide is a strong oxidizing agent and is thermally sensitive. It can undergo self-accelerating decomposition if not stored and handled properly. Key safety considerations include:

-

Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames. It should be kept separate from combustible and incompatible materials.[11]

-

Handling: Avoid friction, shock, and contamination. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Spills: In case of a spill, do not use combustible materials like paper towels for cleanup. Instead, use an inert, moist, non-combustible absorbent material.

This technical guide provides a foundational understanding of the physical and chemical properties of lauroyl peroxide, essential for its safe and effective application in research and development. For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Luperox® LP, 过氧化月桂酰 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 105-74-8: Lauroyl peroxide | CymitQuimica [cymitquimica.com]

- 5. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]

- 6. echemi.com [echemi.com]

- 7. isg.ku.edu.tr [isg.ku.edu.tr]

- 8. Lauroyl peroxide | 105-74-8 | Benchchem [benchchem.com]

- 9. Lauroyl Peroxide Initiator for Polymerization â High Mountain [highmountainco.com]

- 10. Lauroyl peroxide | 105-74-8 [chemicalbook.com]

- 11. Lauroyl peroxide CAS#: 105-74-8 [m.chemicalbook.com]

- 12. Lauroyl peroxide | 105-74-8 [chemnet.com]

- 13. Lauroyl peroxide: A widely used organic substance_Chemicalbook [chemicalbook.com]

- 14. sdlookchem.com [sdlookchem.com]

- 15. fishersci.be [fishersci.be]

- 16. yunno.net [yunno.net]

- 17. yunno.net [yunno.net]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of Dilauroyl Peroxide from Lauroyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dilauroyl peroxide is a hazardous chemical that poses significant risks, including fire and explosion. This document is intended for informational purposes for qualified professionals in controlled laboratory or industrial settings. All procedures must be conducted with appropriate personal protective equipment (PPE), engineering controls, and a thorough understanding of the material's safety data sheet (SDS).

Introduction

Dilauroyl peroxide, also known as lauroyl peroxide (LPO), is a symmetrical organic peroxide with the chemical formula [CH₃(CH₂)₁₀CO]₂O₂.[1] It appears as a white, granular solid with a faint odor and is practically insoluble in water but soluble in many organic solvents.[2][3][4] Its primary industrial application is as a free-radical initiator for the polymerization of monomers like vinyl chloride and for curing unsaturated polyester (B1180765) resins.[4][5][6] It also finds use as a bleaching agent for fats, oils, and waxes.[3][7]

The synthesis of dilauroyl peroxide is most commonly achieved through the reaction of lauroyl chloride with a peroxide source, typically hydrogen peroxide or sodium peroxide, in the presence of a base.[1][3] This guide provides a detailed overview of the underlying chemical principles, experimental protocols, and critical safety considerations for this synthesis.

Chemical Principles

The core of the synthesis is a nucleophilic acyl substitution reaction. Two molecules of lauroyl chloride react with a peroxide dianion, which is formed in situ from hydrogen peroxide under basic conditions. The base, typically sodium or potassium hydroxide (B78521), serves two crucial roles: it deprotonates the hydrogen peroxide to form the more nucleophilic hydroperoxide and peroxide anions, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[4][8]

The overall stoichiometry of the reaction is:

2 CH₃(CH₂)₁₀COCl + H₂O₂ + 2 NaOH → [CH₃(CH₂)₁₀CO]₂O₂ + 2 NaCl + 2 H₂O[4]

This reaction is typically performed in a biphasic system or in a solvent where the product can precipitate, facilitating its separation.[2][8] Careful control of temperature is critical to prevent the exothermic decomposition of both the hydrogen peroxide and the dilauroyl peroxide product.[9][10]

Data Summary

Physicochemical Properties of Dilauroyl Peroxide

| Property | Value | References |

| Molecular Formula | C₂₄H₄₆O₄ | [1][3] |

| Molecular Weight | 398.62 g/mol | [2][3][5] |

| Appearance | White, granular solid/powder with a faint soapy odor | [2][3][7] |

| Melting Point | 53-55 °C | [2][5] |

| Decomposition Temp. | 62 °C | [2] |

| Active Oxygen Content | 4.02% | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone (B3395972) and chloroform | [2] |

Overview of Synthesis Conditions

| Parameter | Condition 1: Organic Solvent | Condition 2: Aqueous (Solvent-Free) | References |

| Reactants | Lauroyl Chloride, Hydrogen Peroxide, Base | Lauroyl Chloride, Hydrogen Peroxide, Base | [2][10] |

| Solvent | Petroleum Ether | Water (as reaction medium) | [2][10][11] |

| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) | [2][10] |

| Temperature | Controlled, up to 45°C, then cooled | Low temperature (0 to 20°C) | [2][10] |

| Key Process Steps | 1. Dissolution of lauroyl chloride in solvent. 2. Addition of base. 3. Controlled addition of H₂O₂. 4. Cooling, crystallization, filtration. | 1. Continuous addition of reactants to a stirred vessel. 2. Maintain low temperature. 3. Withdrawal of reaction mixture. 4. Heating to melt product for separation. | [2][10] |

| Purity Achieved | High Purity | Up to 98.5% | [2][11] |

Experimental Protocols

Protocol 1: Synthesis in an Organic Solvent System

This protocol is based on a common laboratory-scale batch process.[2]

Materials:

-

Lauroyl chloride

-

Petroleum ether (or similar non-polar solvent)

-

Sodium hydroxide (aqueous solution)

-

Hydrogen peroxide (e.g., 6% aqueous solution)

-

Ice water

-

Reaction vessel with stirring and temperature control (e.g., jacketed reactor)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve lauroyl chloride in petroleum ether within the reaction vessel.

-

Begin vigorous stirring.

-

Slowly add the aqueous sodium hydroxide solution to the mixture.

-

Carefully introduce the 6% hydrogen peroxide solution for oxidation. The addition rate should be controlled to manage the exothermic reaction.

-

Allow the temperature to rise to, but not exceed, 45°C while maintaining vigorous stirring.

-

Once the reaction is complete, rapidly cool the mixture by adding ice water or using a cooling jacket.

-

Crystallization of dilauroyl peroxide will occur upon cooling.

-

Filter the resulting crystals from the solution with continued stirring.

-

Wash the collected crystals with water until the washings are neutral (pH 7).

-

Air-dry the final product carefully at a low temperature, away from heat and ignition sources.

Protocol 2: Aqueous (Solvent-Free) Continuous Process Principles

This outlines the principles of a continuous industrial process that avoids organic solvents.[10]

Materials:

-

Crude lauroyl chloride

-

Aqueous sodium hydroxide solution

-

Hydrogen peroxide (e.g., 1.0 to 3.0 wt% of total batch)

-

Hot water (70-90°C)

-

Stirred reaction vessel with cooling

-

Separator unit

Procedure:

-

Continuously feed lauroyl chloride, aqueous sodium hydroxide, and hydrogen peroxide into a stirred reaction vessel.

-

Maintain the internal temperature between 0°C and 20°C through efficient cooling.

-

The average residence time of the reactants in the vessel should be controlled, typically between 15 and 30 minutes.

-

Continuously withdraw the reaction mixture from the vessel.

-

Heat the withdrawn mixture by adding hot water (70-90°C). This raises the temperature above the melting point of dilauroyl peroxide (e.g., to 56-65°C).

-

Transfer the heated mixture to a separator, where the molten lauroyl peroxide can be separated from the aqueous phase.

Visualizations

General Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of dilauroyl peroxide.

Chemical Reaction Pathway

Caption: Reaction pathway for dilauroyl peroxide synthesis.

Safety Considerations

Dilauroyl peroxide is classified as an Organic Peroxide Type D and presents significant safety hazards.[9][12] All personnel must be thoroughly trained on its risks and proper handling procedures.

-

Fire and Explosion Hazard: The material is highly flammable and can be ignited by heat, sparks, or flames.[2] It is sensitive to shock when hot and containers may explode in a fire.[2] It must be stored away from heat, sunlight, and all sources of ignition.[12]

-

Self-Accelerating Decomposition: As an organic peroxide, it is thermally unstable and can undergo exothermic self-accelerating decomposition, especially if contaminated with incompatible materials like acids, bases, reducing agents, or metal salts.[9]

-

Handling: Use non-sparking tools and explosion-proof equipment.[9] Avoid creating dust.[12] Grounding and bonding are necessary during transfers to prevent static discharge.[9] Never return unused material to the original container.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and flame-retardant clothing.[12][13] In case of dust, use respiratory protection.[13]

-

Storage: Store in a cool, dry, well-ventilated area in the original container, isolated from combustible and incompatible materials.[4][6] The recommended storage temperature is often below ambient (e.g., 2-8°C).[4]

-

Spills and Disposal: In case of a spill, avoid creating dust. Sweep up with non-sparking tools and place in a container for disposal.[12] Disposal must be carried out in accordance with local, state, and federal regulations, often requiring dilution in a suitable solvent followed by incineration by a licensed facility.[9]

Conclusion

The synthesis of dilauroyl peroxide from lauroyl chloride is a well-established industrial process. The reaction's success hinges on the careful control of stoichiometry, temperature, and pH to maximize yield and purity while minimizing hazardous side reactions and product decomposition. Given the inherent instability and flammability of organic peroxides, a profound understanding of and adherence to strict safety protocols is paramount for all stages of synthesis, handling, and storage.

References

- 1. Dilauroyl peroxide - Wikipedia [en.wikipedia.org]

- 2. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]

- 3. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dilauroyl peroxide One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Lauroyl peroxide: A widely used organic substance_Chemicalbook [chemicalbook.com]

- 6. haihangchem.com [haihangchem.com]

- 7. Lauroyl peroxide | 105-74-8 [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. arkema.com [arkema.com]

- 10. US4782189A - Process for the continuous preparation of lauroyl peroxide - Google Patents [patents.google.com]

- 11. CN101812005B - Production method of high-purity lauroyl peroxide - Google Patents [patents.google.com]

- 12. static.rapidonline.com [static.rapidonline.com]

- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Dilauroyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of dilauroyl peroxide (LPO). It details the radical-mediated pathways, presents key quantitative data from experimental studies, outlines common analytical protocols, and offers visualizations to clarify complex relationships. Understanding this mechanism is critical for its application as a polymerization initiator and for ensuring its safe handling and storage.[1]

Core Decomposition Mechanism

The thermal decomposition of dilauroyl peroxide is a multi-step process initiated by the homolytic cleavage of the weak oxygen-oxygen peroxide bond.[2] This process is highly sensitive to temperature and the surrounding solvent environment. Organic peroxides like LPO are thermally unstable and can undergo exothermic self-accelerating decomposition.[1]

The primary steps are as follows:

-

Initiation - Homolytic O-O Bond Scission: When heated, the LPO molecule undergoes homolysis of the peroxide bond to form two lauroyloxy radicals (C₁₁H₂₃COO•). This is the rate-determining step of the decomposition.

-

Cage Dynamics: The newly formed radical pair is initially confined within a "cage" of solvent molecules.[3] Within this cage, two competing processes occur:

-

Diffusion and Secondary Reactions: Radicals that escape the solvent cage can participate in several reactions:

-

Combination (Dimerization): Two undecyl radicals can combine to form docosane (B166348) (C₂₂H₄₆).[3]

-

Disproportionation: An undecyl radical can abstract a hydrogen atom from another, resulting in the formation of undecane (B72203) (C₁₁H₂₄) and undecene (C₁₁H₂₂). The ratio of disproportionation to combination for these radicals is approximately 0.2.[3]

-

Solvent Interaction: The free radicals can abstract hydrogen atoms from solvent molecules, leading to the formation of undecane and solvent-derived radicals.

-

The overall mechanism is illustrated in the diagram below.

Quantitative Data: Kinetics and Thermodynamics

The thermal stability and decomposition rate of LPO are quantified by its kinetic and thermodynamic parameters. These values are crucial for predicting reaction times and assessing thermal hazards. The activation energy for decomposition is notably influenced by the physical state and the presence of other substances.[4][5]

| Parameter | Value | Conditions / Notes | Source |

| Activation Energy (Eₐ) | 128.54 kJ/mol | General value for chemical processes. | [6] |

| ~117-163 kJ/mol (28-39 kcal/mol) | Apparent Eₐ for decomposition above melting point. | [5] | |

| 124.47 kJ/mol | In the presence of 1 N HNO₃. | [4][7] | |

| 126.14 kJ/mol | In the presence of 6 N HNO₃. | [4][7] | |

| 107.78 kJ/mol | In the presence of 12 N HNO₃. | [4][7] | |

| Heat of Decomposition (ΔHₐ) | ~326 kJ/mol (78 kcal/mol) | Estimated value. | [5] |

| Decomposition Temperature | 62 °C | Temperature at which decomposition is significant. | [6] |

| Self-Accelerating Decomposition Temp. (SADT) | 50 °C | Lowest temperature at which self-accelerating decomposition may occur. | [1] |

Experimental Protocols

A variety of analytical techniques are employed to study the thermal decomposition of LPO, from characterizing its thermal behavior to identifying transient radical intermediates and stable end-products.

Differential Scanning Calorimetry (DSC) and Thermal Activity Monitors (TAM) are essential for evaluating thermal hazards.[4][8] DSC measures the heat flow associated with thermal transitions as a function of temperature, while TAM measures heat production rates under isothermal conditions.[4]

-

Objective: To determine key safety parameters like onset temperature (T₀), heat of decomposition (ΔHₐ), and isothermal time to maximum rate (TMRiso).[4]

-

DSC Protocol:

-

A small, precisely weighed sample of LPO (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated in the DSC cell at a constant rate (e.g., 2-10 °C/min).

-

The differential heat flow between the sample and reference is recorded against temperature.

-

The onset temperature of the exothermic decomposition peak and the integrated area of the peak (ΔHₐ) are calculated from the resulting thermogram.

-

-

TAM III Protocol:

-

A sample of LPO is placed in an ampoule and lowered into the calorimeter, which is held at a constant isothermal temperature (e.g., 50, 60, 70 °C).[4]

-

The heat flow (in W/g) from the sample is measured over time.[4]

-

The time to reach the maximum rate of heat evolution (TMRiso) is determined, providing critical data for assessing runaway reaction potential.[4]

-

Gas Chromatography/Mass Spectrometry (GC/MS) is used to separate, identify, and quantify the stable products formed during decomposition.

-

Objective: To identify products such as undecyl laurate, docosane, undecane, and undecene.

-

Protocol:

-

A solution of LPO in a suitable solvent (e.g., a high-boiling hydrocarbon) is heated for a specific time and temperature to achieve decomposition.[3]

-

The resulting solution is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-WAX).[4]

-

The column separates the components based on their boiling points and interactions with the stationary phase. A typical temperature program starts at 60°C, holds for 1 minute, then ramps at 20°C/min to 250°C, holding for 15 minutes.[4]

-

As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

-

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct or indirect detection of the transient radical intermediates (lauroyloxy and undecyl radicals) that drive the decomposition mechanism.

-

Objective: To detect and identify the free radicals generated during thermolysis.

-

Protocol (Spin Trapping):

-

Since the primary radicals are highly reactive and short-lived, a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the LPO solution.[9]

-

The solution is heated in the resonant cavity of the ESR spectrometer.

-

As LPO decomposes, the transient radicals react with the spin trap to form a more stable radical adduct.[10][11]

-

The ESR spectrometer detects the absorption of microwave radiation by this stable radical adduct in the presence of a strong magnetic field.

-

The resulting ESR spectrum, characterized by its hyperfine splitting constants, provides a "fingerprint" that can be used to identify the original transient radical that was trapped.[11]

-

References

- 1. arkema.com [arkema.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Thermal Hazard Evaluation of Lauroyl Peroxide Mixed with Nitric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.iafss.org [publications.iafss.org]

- 6. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermal stability of lauroyl peroxide by isoconversional kinetics evaluation and finite element analysis - Beijing Institute of Technology [pure.bit.edu.cn]

- 9. ESR spin trapping investigation on peroxynitrite decomposition: no evidence for hydroxyl radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility of Dilauroyl Peroxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dilauroyl peroxide in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of solubility. This allows researchers to ascertain precise solubility values under their specific experimental conditions.

Introduction to Dilauroyl Peroxide

Dilauroyl peroxide (also known as lauroyl peroxide) is an organic peroxide widely used as a radical initiator in polymerization processes, a curing agent for resins, and a bleaching agent for oils, fats, and waxes.[1][2][3] Its solubility in organic solvents is a critical parameter for its effective application in various chemical processes, influencing reaction kinetics, product purity, and process safety.

Data Presentation: Solubility of Dilauroyl Peroxide

While exact quantitative solubility data is not widely published, the following table summarizes the qualitative solubility of dilauroyl peroxide in a range of common organic solvents as reported in various chemical literature and safety data sheets. It is generally characterized as being soluble in most organic solvents, with poor solubility in polar solvents like water.[4][5][6]

| Solvent | IUPAC Name | Polarity | Solubility |

| Acetone | Propan-2-one | Polar aprotic | Easily soluble[2][7][8] |

| Chloroform | Trichloromethane | Polar aprotic | Easily soluble[2][7] |

| Benzene | Benzene | Nonpolar | Soluble[9] |

| Toluene | Toluene | Nonpolar | Partly soluble[10] |

| Hexane | Hexane | Nonpolar | Partly soluble[10] |

| Ethanol | Ethanol | Polar protic | Slightly soluble[1][5][6] |

| Ether (Diethyl ether) | Ethoxyethane | Polar aprotic | Soluble[8] |

| Oils | - | Nonpolar | Soluble[1][5][6] |

| Water | Water | Polar protic | Insoluble (<0.1 mg/L at 20 °C)[11] |

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like dilauroyl peroxide in an organic solvent. This method is robust and can be adapted for various solvent-solute systems.

Principle

A saturated solution of the solute in the chosen solvent is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. The solubility can then be calculated and expressed in various units, such as g/100 mL or mol/L.

Materials and Apparatus

-

Dilauroyl peroxide (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath (e.g., water bath or incubator) with shaker

-

Volumetric flasks and pipettes

-

Glass vials or flasks with airtight screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or watch glass

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of dilauroyl peroxide to a glass vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath equipped with a shaker and agitate the mixture for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the supernatant remains constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear saturated solution) using a pre-heated or -cooled syringe to match the temperature of the solution, to avoid precipitation or dissolution during transfer.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or watch glass. This step is critical to remove any undissolved microcrystals.

-

-

Evaporation and Drying:

-

Place the evaporating dish in a well-ventilated fume hood and allow the solvent to evaporate at a controlled temperature. For volatile solvents, this can be done at ambient temperature. For less volatile solvents, gentle heating in a drying oven may be necessary, ensuring the temperature is well below the decomposition temperature of dilauroyl peroxide (self-accelerating decomposition temperature is approximately 50°C).

-

Once the solvent has completely evaporated, transfer the evaporating dish to a drying oven set at a temperature that will not cause decomposition of the peroxide (e.g., 40°C) to remove any residual solvent.

-

Dry the dish to a constant weight, meaning the weight does not change significantly between consecutive measurements after cooling in a desiccator.

-

-

Gravimetric Measurement and Calculation:

-

After cooling the evaporating dish to room temperature in a desiccator, weigh it on an analytical balance.

-

The mass of the dissolved dilauroyl peroxide is the final weight of the dish with the residue minus the initial tare weight of the empty dish.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

References

- 1. chembk.com [chembk.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. Lauroyl peroxide CAS#: 105-74-8 [m.chemicalbook.com]

- 4. Properties and Classifications of Organic Peroxides - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]

- 5. Dilauroyl peroxide One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chembk.com [chembk.com]

- 7. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]

- 8. CAS 105-74-8: Lauroyl peroxide | CymitQuimica [cymitquimica.com]

- 9. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]

- 10. Dilauroyl peroxide, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. arkema.com [arkema.com]

An In-depth Technical Guide to the Mechanism of Action of Dilauroyl Peroxide as a Radical Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauroyl peroxide (LPO), a member of the diacyl peroxide family, is a widely utilized radical initiator in various chemical processes, most notably in free-radical polymerization. Its predictable decomposition kinetics and efficacy in initiating the polymerization of a range of monomers make it a valuable tool in the synthesis of polymers for industrial and biomedical applications. This technical guide provides a comprehensive overview of the mechanism of action of dilauroyl peroxide, its decomposition kinetics, methods for its characterization, and its emerging applications in the field of drug delivery.

Core Mechanism of Action: Radical Generation

The primary function of dilauroyl peroxide as a radical initiator lies in its ability to undergo homolytic cleavage of the weak oxygen-oxygen peroxide bond upon thermal or photochemical stimulation. This decomposition process generates highly reactive lauroyloxy radicals (C₁₁H₂₃COO•), which are the primary initiating species.

Thermal Decomposition

Thermal energy is the most common method to induce the decomposition of dilauroyl peroxide. The process begins with the scission of the O-O bond, a step that is highly dependent on temperature. The resulting lauroyloxy radicals can then undergo further reactions, including decarboxylation to form undecyl radicals (C₁₁H₂₃•). Both the lauroyloxy and undecyl radicals are capable of initiating polymerization.[1]

The overall decomposition can be represented by the following scheme:

(C₁₁H₂₃COO)₂ → 2 C₁₁H₂₃COO• C₁₁H₂₃COO• → C₁₁H₂₃• + CO₂

dot graph a { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

} . Figure 1: Thermal decomposition of dilauroyl peroxide.

Photochemical Decomposition

Although less common in industrial applications, dilauroyl peroxide can also be decomposed by photochemical means, typically through irradiation with ultraviolet (UV) light. The energy from the photons is absorbed by the peroxide bond, leading to its homolytic cleavage and the formation of lauroyloxy radicals. The subsequent reactions are similar to those in thermal decomposition.

Initiation of Polymerization

Once generated, the free radicals (lauroyloxy or undecyl radicals) readily react with monomer units, such as vinyl chloride or methyl methacrylate, to initiate the polymerization process. This initiation step involves the addition of the radical to the monomer's double bond, forming a new, larger radical species. This new radical can then propagate by adding to another monomer, leading to the growth of a polymer chain.[2]

The initiation process can be summarized as follows, where R• represents the initiating radical and M is the monomer:

R• + M → RM•

dot graph b { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead="normal"];

} . Figure 2: Initiation and propagation steps of free-radical polymerization.

Quantitative Data on Decomposition Kinetics

The rate of decomposition of dilauroyl peroxide is a critical parameter that influences the rate of polymerization and the properties of the resulting polymer. This rate is typically quantified by the first-order rate constant (k_d) and the half-life (t_½) at a given temperature.

| Temperature (°C) | Half-life (t_½) in Chlorobenzene | Reference |

| 61 | 10 hours | [3] |

| 79 | 1 hour | [3] |

| 99 | 0.1 hour | [3] |

The activation energy (Ea) for the thermal decomposition of dilauroyl peroxide has been reported to be approximately 128.54 kJ/mol.[4] The rate of decomposition is also influenced by the solvent, with different solvents affecting the rate of both the primary homolytic dissociation and secondary induced decomposition processes.[5]

| Solvent | Rate Constant (k_d) x 10⁵ (s⁻¹) at 80.2 °C |

| Benzene | 1.39 |

| Carbon Tetrachloride | 1.33 |

| Cyclohexane | 1.25 |

Initiator Efficiency

Not all radicals generated from the decomposition of dilauroyl peroxide initiate a polymer chain. Some radicals may undergo side reactions, such as recombination or disproportionation, within the "solvent cage" before they can diffuse apart and react with a monomer. The initiator efficiency (ƒ) is a measure of the fraction of radicals that successfully initiate polymerization. For dilauroyl peroxide, the initiator efficiency in styrene (B11656) polymerization has been reported to be approximately 0.57.

Applications in Drug Development

The ability of dilauroyl peroxide to initiate polymerization under relatively mild conditions has led to its exploration in the synthesis of polymeric drug delivery systems. These systems can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.

Synthesis of Core-Shell Nanoparticles for Drug Encapsulation

Dilauroyl peroxide can be used as an initiator in emulsion or miniemulsion polymerization to create core-shell nanoparticles. In this process, a hydrophobic monomer, the drug, and the initiator are emulsified in an aqueous phase. Polymerization is then initiated, forming a polymer shell around the drug-containing core. This technique allows for the encapsulation of a wide variety of therapeutic molecules.

dot graph c { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="normal"];

} . Figure 3: Workflow for the synthesis of drug-loaded core-shell nanoparticles.

Polymerization-Induced Self-Assembly (PISA)

PISA is a powerful technique for the one-pot synthesis of block copolymer nano-objects of various morphologies (spheres, worms, or vesicles). Dilauroyl peroxide can be employed as a conventional radical initiator in PISA formulations to polymerize a soluble monomer from a macro-chain transfer agent. As the second block grows, it becomes insoluble and drives the self-assembly process, simultaneously encapsulating a drug that is present in the reaction medium.[6][7]

Experimental Protocols

Determination of Dilauroyl Peroxide Concentration by Iodometric Titration

This method is used to determine the concentration of the peroxide, which is essential for calculating the rate of decomposition.

Materials:

-

Dilauroyl peroxide sample

-

Glacial acetic acid

-

Potassium iodide (KI) solution (e.g., 1 M)

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Erlenmeyer flasks

-

Buret

-

Pipettes

Procedure:

-

Accurately weigh a sample of dilauroyl peroxide into an Erlenmeyer flask.

-

Add a sufficient volume of glacial acetic acid to dissolve the sample.

-

Add an excess of potassium iodide solution to the flask. The peroxide will oxidize the iodide ions to iodine, resulting in a yellow-brown solution. (C₁₁H₂₃COO)₂ + 2I⁻ + 2H⁺ → 2C₁₁H₂₃COOH + I₂

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of a starch-iodine complex.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the concentration of dilauroyl peroxide in the original sample based on the stoichiometry of the reactions.

Determination of Initiator Efficiency by Gravimetric Analysis

This protocol outlines a method to determine the initiator efficiency by measuring the yield of polymer formed.

Materials:

-

Monomer (e.g., styrene or methyl methacrylate), purified to remove inhibitors

-

Dilauroyl peroxide

-

Solvent (e.g., benzene, toluene)

-

Reaction vessel with a means for degassing and temperature control

-

Precipitating agent (e.g., methanol, ethanol)

-

Filter paper or fritted glass funnel

-

Drying oven

-

Analytical balance

Procedure:

-

Prepare a solution of the monomer and a known concentration of dilauroyl peroxide in the chosen solvent in the reaction vessel.

-

Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

-

Immerse the reaction vessel in a constant temperature bath for a predetermined time. The reaction time should be short enough to ensure a low monomer conversion (typically <10%).

-

Stop the reaction by rapidly cooling the vessel and exposing the solution to air.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (precipitating agent).

-

Collect the precipitated polymer by filtration using a pre-weighed filter paper or funnel.

-

Wash the polymer with the precipitating agent to remove any unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the dried polymer to determine the polymer yield.

-

The initiator efficiency (ƒ) can be calculated using the following equation, which requires knowledge of the rate of polymerization (Rp), the rate constant for decomposition of the initiator (kd), the initial initiator concentration ([I]₀), and the rate constant for propagation (kp):

ƒ = (2 * Rp) / (kp * [M] * (2 * kd * [I]₀)⁰.⁵)

Alternatively, a simplified estimation can be made by comparing the moles of polymer chains formed (calculated from the polymer yield and number-average molecular weight, Mn, determined by techniques like Gel Permeation Chromatography) to the moles of radicals generated.

dot graph d { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

} . Figure 4: Experimental workflow for determining initiator efficiency.

Conclusion

Dilauroyl peroxide is a versatile and efficient radical initiator with a well-understood mechanism of action. Its predictable thermal decomposition kinetics make it a valuable tool for controlling polymerization reactions in both industrial and research settings. The growing interest in polymeric drug delivery systems has opened up new avenues for the application of dilauroyl peroxide in the synthesis of sophisticated nanocarriers for therapeutic agents. A thorough understanding of its decomposition behavior and initiator efficiency is crucial for the rational design and successful implementation of these advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. usptechnologies.com [usptechnologies.com]

- 3. Acetonyl Peroxy and Hydroperoxy Self- and Cross-Reactions: Temperature-Dependent Kinetic Parameters, Branching Fractions, and Chaperone Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition of Dilauroyl Peroxide: Half-Life and Activation Energy

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the thermal decomposition characteristics of dilauroyl peroxide (LPO), a widely used organic peroxide. The document focuses on two critical parameters for its safe handling and application as a radical initiator: half-life temperature and activation energy.

Thermal Decomposition Overview

Dilauroyl peroxide (CAS No: 105-74-8) is an organic peroxide characterized by a relatively weak oxygen-oxygen bond.[1] This bond undergoes homolytic cleavage upon heating, generating two lauroyloxy radicals.[1] These radicals are effective initiators for free-radical polymerization in the production of polymers such as polyvinyl chloride (PVC) and acrylics.[1][2] The rate of this decomposition is highly dependent on temperature, a relationship quantified by its half-life and activation energy. Organic peroxides are thermally unstable and can undergo exothermic self-accelerating decomposition.[3]

Half-Life Temperature Data

The half-life (t½) is the time required for 50% of a quantity of peroxide to decompose at a specific temperature.[4] This parameter is crucial for selecting the appropriate initiator for a given polymerization process, as it dictates the reaction temperature and rate.[1] The reactivity of dilauroyl peroxide is typically expressed by its half-life at various temperatures in a standardized solvent.[2]

The following table summarizes the half-life data for dilauroyl peroxide in a chlorobenzene (B131634) solvent.

| Half-Life (t½) | Temperature (°C) | Temperature (°F) |

| 10 hours | 61 | 142 |

| 1 hour | 79 | 174 |

| 0.1 hour (6 minutes) | 99 | 210 |

| 1 minute | 117 | 243 |

| Data sourced from references[2][4]. |

Activation Energy (Ea)

The activation energy (Ea) is the minimum amount of energy required to initiate the decomposition of the peroxide. It governs the sensitivity of the decomposition rate to changes in temperature. A study has reported the activation energy for dilauroyl peroxide to be 128.54 kJ/mol.[5]

| Parameter | Value |

| Activation Energy (Ea) | 128.54 kJ/mol |

| Data sourced from reference[5]. |

Experimental Protocols

The determination of half-life and activation energy involves kinetic studies of the peroxide's thermal decomposition. The following is a generalized protocol based on common methodologies for organic peroxides.[6][7]

Objective

To determine the first-order rate constant (k), half-life (t½), and activation energy (Ea) of dilauroyl peroxide at various temperatures.

Materials and Equipment

-

Materials: Dilauroyl peroxide (LPO), high-purity inert solvent (e.g., monochlorobenzene[4]), quenching solvent (e.g., cold isopropanol/acetic acid), potassium iodide (KI), standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, starch indicator.

-

Equipment: Constant temperature bath or oil bath with precise temperature control (±0.1°C), reaction vials or flask, volumetric glassware, burette, analytical balance, stopwatch, ice bath.

-

Instrumentation (Alternative Method): Differential Scanning Calorimetry (DSC) or Thermal Activity Monitor (TAM).[8]

Procedure: Half-Life Determination (Isothermal Method)

-

Solution Preparation: Prepare a dilute solution of dilauroyl peroxide (e.g., 0.1 mol/L) in the chosen inert solvent, such as monochlorobenzene.[4][6]

-

Reaction Setup: Dispense equal, known volumes of the LPO solution into several reaction vials.[6] Securely cap the vials to prevent solvent evaporation.

-

Initial Sample (t=0): Take one vial as the initial sample before heating to determine the initial peroxide concentration.[6]

-

Incubation: Place the remaining vials simultaneously into the constant temperature bath set to the desired experimental temperature (e.g., 61°C).[6]

-

Sampling: At predetermined, regular time intervals, remove one vial from the bath and immediately quench the decomposition reaction by placing it in an ice bath.[6]

-

Analysis (Iodometric Titration): Determine the concentration of the remaining dilauroyl peroxide in each quenched sample. A common method is iodometric titration, which involves reacting the peroxide with an excess of potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate solution.[6]

Data Analysis: Half-Life

-

The thermal decomposition of diacyl peroxides typically follows first-order kinetics.[6]

-

Plot the natural logarithm of the peroxide concentration (ln[LPO]) versus time (t) for the data collected at a constant temperature.

-

The plot should yield a straight line, and the rate constant (k) for that temperature is the negative of the slope.[6]

-

Equation: ln[LPO]t = -kt + ln[LPO]₀

-

-

Calculate the half-life (t½) using the following equation:[7]

-

Equation: t½ = 0.693 / k

-

Procedure: Activation Energy Determination

-

Repeat the half-life determination procedure (Sections 4.3 and 4.4) at several different temperatures (e.g., at least 3-4 temperatures, such as 60°C, 70°C, and 80°C). This will yield a different rate constant (k) for each temperature.

-

Use the Arrhenius equation to determine the activation energy.

-

Equation: k = A * e^(-Ea/RT)

-

Where:

-

k = rate constant

-

A = pre-exponential factor

-

Ea = activation energy

-

R = ideal gas constant (8.314 J/mol·K)

-

T = absolute temperature (in Kelvin)

-

-

-

To solve for Ea, plot ln(k) versus the reciprocal of the absolute temperature (1/T). This is known as an Arrhenius plot.

-

The plot should yield a straight line with a slope equal to -Ea/R.[8] Calculate Ea from the slope.

Visualization of Thermal Decomposition Principles

The following diagram illustrates the relationship between the key parameters governing the thermal decomposition of dilauroyl peroxide.

Caption: Relationship between temperature, activation energy, and half-life.

References

- 1. nbinno.com [nbinno.com]

- 2. SHANDONG LONGHUI CHEMICAL CO., LTD [longhui-chem.com]

- 3. arkema.com [arkema.com]

- 4. pergan.com [pergan.com]

- 5. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Thermal Hazard Evaluation of Lauroyl Peroxide Mixed with Nitric Acid - PMC [pmc.ncbi.nlm.nih.gov]

Determining Active Oxygen Content in Dilauroyl Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for determining the active oxygen content in dilauroyl peroxide. The focus is on the widely accepted iodometric titration method, offering detailed experimental protocols, data presentation, and visual representations of the chemical pathways and workflows.

Introduction

Dilauroyl peroxide (LPO) is a diacyl organic peroxide widely used as a polymerization initiator, a curing agent for resins, and in various pharmaceutical and cosmetic formulations. The active oxygen content is a critical quality parameter, as it directly relates to the peroxide's reactivity and potency. Accurate determination of this value is essential for ensuring process efficiency, product quality, and safety. The theoretical active oxygen content of pure dilauroyl peroxide (C₂₄H₄₆O₄, Molar Mass: 398.62 g/mol ) is approximately 4.01%.[1]

This guide details the principles and practical application of iodometric titration for the assay of dilauroyl peroxide.

Principle of Iodometric Titration

The determination of active oxygen in dilauroyl peroxide is based on an iodometric titration, a classic redox titration method. The process involves two main chemical reactions:

-

Reaction of Peroxide with Iodide: Dilauroyl peroxide oxidizes iodide ions (I⁻) from a potassium iodide (KI) solution in an acidic medium to form iodine (I₂). A suitable organic solvent is required to dissolve the water-insoluble dilauroyl peroxide.[2][3]

-

Titration of Iodine with Thiosulfate (B1220275): The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution. The endpoint of the titration is detected using a starch indicator, which forms a deep blue complex with iodine. The disappearance of this blue color marks the complete consumption of iodine.[4][5]

The following diagram illustrates the chemical reaction pathway:

Caption: Chemical reactions in the iodometric titration of dilauroyl peroxide.

Experimental Protocol: Iodometric Titration

This protocol is based on established methods for organic peroxide analysis, such as ASTM E298, adapted for dilauroyl peroxide.[6][7]

Reagents and Materials

-

Dilauroyl Peroxide Sample

-

Solvent Mixture: Glacial acetic acid and chloroform (B151607) (3:2 v/v).[2] Alternatively, an isopropanol (B130326) and acetic acid mixture can be used.

-

Saturated Potassium Iodide (KI) Solution: Freshly prepared.

-

Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution

-

Starch Indicator Solution (1%): Freshly prepared.

-

Deionized Water

-

Apparatus:

-

250 mL Erlenmeyer flask with a glass stopper

-

Burette (50 mL)

-

Pipettes

-

Analytical balance

-

Procedure

-

Sample Preparation: Accurately weigh approximately 0.2 g of the dilauroyl peroxide sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 30 mL of the acetic acid/chloroform solvent mixture to the flask. Swirl the flask gently to dissolve the sample completely.

-

Reaction with KI: Add 0.5 mL of the saturated potassium iodide solution to the flask. Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.[2]

-

Dilution: Add 30 mL of deionized water to the flask.

-

Titration: Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. Swirl the flask continuously. As the endpoint approaches, the brownish-yellow color of the iodine will fade to a pale straw color.

-

Indicator Addition: At this point, add about 2 mL of the starch indicator solution. The solution will turn a deep blue color.

-

Endpoint: Continue the titration dropwise with vigorous swirling until the blue color completely disappears, leaving a colorless solution. Record the volume of sodium thiosulfate solution used (A).

-

Blank Determination: Perform a blank titration by following the same procedure but without the dilauroyl peroxide sample. Record the volume of sodium thiosulfate solution used for the blank (B).

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow:

Caption: Step-by-step workflow for the iodometric titration of dilauroyl peroxide.

Calculation of Active Oxygen Content

The active oxygen content is calculated using the following formula:

Active Oxygen (%) = [((A - B) × N × 8) / (W × 1000)] × 100

Where:

-

A = Volume of Na₂S₂O₃ solution used for the sample titration (mL)

-

B = Volume of Na₂S₂O₃ solution used for the blank titration (mL)

-

N = Normality of the Na₂S₂O₃ solution (eq/L)

-

8 = Equivalent weight of active oxygen

-

W = Weight of the dilauroyl peroxide sample (g)

Data Presentation

The following table provides an example of typical data obtained from the iodometric titration of dilauroyl peroxide.

| Sample ID | Sample Weight (g) | Na₂S₂O₃ Normality (N) | Sample Titration Volume (A) (mL) | Blank Titration Volume (B) (mL) | Calculated Active Oxygen (%) |

| LPO-001 | 0.2015 | 0.1002 | 10.10 | 0.05 | 4.00 |

| LPO-002 | 0.1998 | 0.1002 | 10.02 | 0.05 | 4.01 |

| LPO-003 | 0.2033 | 0.1002 | 10.18 | 0.05 | 4.01 |

Alternative and Confirmatory Methods

While iodometric titration is the most common method, other analytical techniques can be employed for the determination of active oxygen or for the assay of dilauroyl peroxide:

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the direct quantification of dilauroyl peroxide, providing high specificity and sensitivity.

-

Spectrophotometry: Colorimetric methods can be used for the determination of low levels of peroxides.[8]

-

Permanganate (B83412) Titration: In some cases, titration with potassium permanganate can be used, although it may be more susceptible to interferences from organic materials.[9]

Conclusion

The accurate determination of active oxygen content is paramount for the effective and safe use of dilauroyl peroxide. Iodometric titration provides a reliable and well-established method for this purpose. By following the detailed protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality and reactivity of their dilauroyl peroxide samples, ensuring consistency and safety in their applications.

References

- 1. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]

- 2. Determination of Peroxide Value | Pharmaguideline [pharmaguideline.com]

- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 4. usptechnologies.com [usptechnologies.com]

- 5. Iodometry - Wikipedia [en.wikipedia.org]

- 6. infinitalab.com [infinitalab.com]

- 7. researchgate.net [researchgate.net]

- 8. irp.cdn-website.com [irp.cdn-website.com]

- 9. mt.com [mt.com]

Spectroscopic Data of Dilauroyl Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dilauroyl peroxide, a widely used organic peroxide. Due to the limited public availability of raw spectral data, this guide summarizes expected spectroscopic behavior based on known chemical principles and available reference information. It also outlines detailed experimental protocols for acquiring Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.

Core Spectroscopic Data

Infrared (IR) Spectroscopy Data

The IR spectrum of dilauroyl peroxide is dominated by the vibrations of its carbonyl groups and the long aliphatic chains.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| C=O (Carbonyl) | ~1780 and ~1755 | Strong | Symmetric and Asymmetric Stretching |

| C-H (Alkyl) | 2955-2850 | Strong | Stretching |

| C-H (Alkyl) | 1470-1450 | Medium | Bending (Scissoring) |

| C-H (Alkyl) | 1375 | Medium-Weak | Bending (Methyl Umbrella) |

| C-O | 1150-1050 | Medium | Stretching |

| O-O (Peroxide) | 900-800 | Weak to Medium | Stretching |

Note: The peroxide (O-O) stretch is often weak and can be difficult to identify definitively in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopy

The proton NMR spectrum of dilauroyl peroxide is expected to show signals corresponding to the protons of the lauroyl aliphatic chains.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| α-CH₂ (next to C=O) | 2.2 - 2.5 | Triplet (t) |

| β-CH₂ | 1.6 - 1.8 | Multiplet (m) |

| -(CH₂)₈- | 1.2 - 1.4 | Multiplet (m) |

| Terminal CH₃ | 0.8 - 1.0 | Triplet (t) |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the different carbon environments within the dilauroyl peroxide molecule. A study on the ¹³C NMR spectra of diacyl peroxides indicates a downfield shift for the α-carbon relative to the peroxide group compared to non-peroxide analogs.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 160 - 170 |

| α-CH₂ (next to C=O) | 30 - 40 |

| Aliphatic Chain Carbons | 20 - 35 |

| Terminal CH₃ | ~14 |

Experimental Protocols

The following are detailed methodologies for obtaining high-quality IR and NMR spectra of dilauroyl peroxide.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain a high-resolution Fourier-transform infrared (FTIR) spectrum of solid dilauroyl peroxide.

Method: Attenuated Total Reflectance (ATR) FTIR is a suitable method for solid samples.

Instrumentation:

-

FTIR Spectrometer equipped with a diamond or germanium ATR crystal.

-

Sample press for ensuring good contact with the ATR crystal.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Preparation: Place a small amount of solid dilauroyl peroxide powder onto the ATR crystal.

-

Sample Application: Use the pressure arm to press the sample firmly and evenly against the crystal surface. Ensure good contact for a strong signal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of dilauroyl peroxide in solution.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of dilauroyl peroxide for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a good choice due to its ability to dissolve many organic compounds.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to reference the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and obtain sharp, symmetrical peaks.

-

-

¹H NMR Data Acquisition:

-

Set the appropriate spectral width (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Data Acquisition:

-

Set a wider spectral width (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire a larger number of scans (hundreds to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A longer relaxation delay may be necessary for quantitative analysis, particularly for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the TMS signal.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like dilauroyl peroxide.

The Genesis of a Polymerization Pioneer: A Technical History of Dilauroyl Peroxide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the historical development, discovery, and multifaceted applications of dilauroyl peroxide.

This whitepaper delves into the core of dilauroyl peroxide, tracing its journey from early synthesis to its pivotal role in modern polymer chemistry and beyond. It provides a technical examination of its properties, synthesis methodologies, and the evolution of its applications, with a particular focus on its relevance to materials science and pharmaceutical development.

A Glimpse into the Past: The Dawn of Diacyl Peroxides

While the precise first synthesis of dilauroyl peroxide is not definitively documented in readily available literature, the groundwork for its discovery was laid in the mid-19th century. The pioneering work on diacyl peroxides can be traced back to B.C. Brodie in 1863 . His investigations into the reactions of silver peroxide with acid chlorides, published in Annalen der Chemie und Pharmacie, opened the door to the creation of this new class of organic compounds. Though Brodie's work focused on other diacyl peroxides, his methods established the fundamental chemistry for their synthesis. The first commercial production of dilauroyl peroxide began around 1941, driven by the burgeoning polymer industry.[1]

Synthesis and Manufacturing: From Laboratory Curiosity to Industrial Staple

The most common and enduring method for synthesizing dilauroyl peroxide involves the reaction of lauroyl chloride with a source of peroxide, typically hydrogen peroxide or sodium peroxide, in the presence of a base to neutralize the resulting hydrochloric acid.[2][3][4] The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial production has evolved from batch processes to more efficient continuous methods. These processes, often detailed in patent literature, focus on maximizing yield and purity while ensuring operational safety.[5][6] A typical modern synthesis involves the controlled addition of lauroyl chloride to an aqueous solution of hydrogen peroxide and sodium hydroxide (B78521), followed by purification steps such as washing and drying to obtain the final product.[2][5][6]

Physicochemical Properties and Decomposition Kinetics

Dilauroyl peroxide is a white, granular or flaky solid with a faint, soapy odor.[3][7] Its low solubility in water and good solubility in many organic solvents are key to its utility in various polymerization systems.[2][8][9][10] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C24H46O4 | [4][11] |

| Molecular Weight | 398.63 g/mol | [2][9][12] |

| Melting Point | 53-55 °C | [2][12] |

| Appearance | White flakes or powder | [12][13] |

| Solubility in Water | Insoluble | [2][8][9][10] |

| Solubility in Organic Solvents | Soluble in acetone, chloroform, and oils | [2][8] |

| Active Oxygen Content | ~4.01% | [12] |

| Self-Accelerating Decomposition Temperature (SADT) | ~50 °C | [14] |

The utility of dilauroyl peroxide as a polymerization initiator is intrinsically linked to its thermal decomposition kinetics. The peroxide bond (O-O) is relatively weak and cleaves upon heating to generate two lauroyloxy radicals. This initiation step is the cornerstone of free-radical polymerization. The rate of decomposition is highly dependent on temperature and the solvent used. The half-life of dilauroyl peroxide at various temperatures in chlorobenzene (B131634) is summarized in Table 2.

| Temperature (°C) | Half-Life |

| 99 | 0.1 hours |

| 79 | 1 hour |

| 61 | 10 hours |

| Data from multiple sources.[12][15] |

Core Application: A Catalyst for Polymerization

The primary and most significant application of dilauroyl peroxide is as a free-radical initiator in the polymerization of various monomers.[11][13][16] It is particularly crucial in the production of:

-

Polyvinyl Chloride (PVC): Dilauroyl peroxide is a widely used initiator for the suspension and mass polymerization of vinyl chloride.[8][11][15]

-

Acrylics and Methacrylates: It serves as an effective initiator for the polymerization of acrylic monomers to produce materials like polymethyl methacrylate (B99206) (PMMA).[8][11][13][15]

-

Polyethylene (B3416737): Historically, it was used in the high-pressure polymerization of ethylene (B1197577) to produce low-density polyethylene (LDPE).[8][15]

The mechanism of polymerization initiation is a well-understood process, illustrated in the diagram below.

Evolving Roles: Beyond Polymerization

While its role in polymerization is paramount, the applications of dilauroyl peroxide have expanded over time. Its oxidizing properties have been harnessed in various industries:

-

Rubber Industry: It is used as a curing and cross-linking agent for rubber.[3][17]

-

Bleaching Agent: Dilauroyl peroxide has been employed as a bleaching agent for fats, oils, waxes, and flour.[3][7]

-

Cosmetics and Pharmaceuticals: It has found use in topical creams, often in combination with antibiotics, for the treatment of acne.[7][17]

-

Textile Industry: It can be used as a "burn-out" agent for acetate (B1210297) yarns.[3][7]

Experimental Protocols

Synthesis of Dilauroyl Peroxide (Illustrative Laboratory Scale)

This protocol is a generalized representation based on common laboratory synthesis methods.

Materials:

-

Lauroyl chloride

-

Hydrogen peroxide (6% aqueous solution)

-

Sodium hydroxide

-

Petroleum ether

-

Ice water

Procedure:

-

Dissolve lauroyl chloride in petroleum ether in a reaction vessel equipped with a stirrer and cooling bath.

-

Slowly add a pre-cooled solution of sodium hydroxide to the mixture while maintaining a low temperature.

-

Gradually introduce the 6% hydrogen peroxide solution to the reaction mixture, ensuring the temperature does not exceed 45°C.[2]

-

Stir the mixture vigorously for a specified period to ensure complete reaction.

-

Cool the reaction mixture by adding ice water to induce crystallization of the dilauroyl peroxide.[2]

-

Filter the resulting crystals and wash them with water until the filtrate is neutral.[2]

-

Air-dry the purified crystals.

Future Perspectives in Drug Development

While the direct use of dilauroyl peroxide as a therapeutic agent is limited, its role as a polymerization initiator is of significant interest to drug development professionals. The creation of polymer-based drug delivery systems, such as hydrogels and nanoparticles, often relies on free-radical polymerization.[18] The ability of dilauroyl peroxide to initiate polymerization under relatively mild conditions makes it a candidate for the encapsulation of sensitive drug molecules within polymer matrices for controlled release applications. Further research into biocompatible polymer systems initiated by dilauroyl peroxide could open new avenues for advanced drug delivery technologies.

Conclusion

From its theoretical underpinnings in the 19th century to its indispensable role in the modern chemical industry, dilauroyl peroxide has a rich and evolving history. Its predictable decomposition and efficacy as a free-radical initiator have cemented its importance in the production of a vast array of polymeric materials. As research continues, particularly in the realm of functional polymers for biomedical applications, the story of dilauroyl peroxide is far from over, promising new and innovative applications for this versatile molecule.

References

- 1. Lauroyl peroxide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dilauroyl Peroxide: A Versatile Compound in Polymerization with Significant Safety Considerations_Chemicalbook [chemicalbook.com]

- 3. Dilauroyl peroxide One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Dilauroyl peroxide - Wikipedia [en.wikipedia.org]

- 5. US4782189A - Process for the continuous preparation of lauroyl peroxide - Google Patents [patents.google.com]

- 6. CN101812005B - Production method of high-purity lauroyl peroxide - Google Patents [patents.google.com]

- 7. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sdlookchem.com [sdlookchem.com]

- 9. echemi.com [echemi.com]

- 10. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 11. nbinno.com [nbinno.com]

- 12. SHANDONG LONGHUI CHEMICAL CO., LTD [longhui-chem.com]

- 13. arkema.com [arkema.com]

- 14. lzaux.com [lzaux.com]

- 15. Lauroyl Peroxide (LPO) - Perodox LUNA | CAS 105-74-8 丨 Do Sender Chem [perodox.com]

- 16. nbinno.com [nbinno.com]

- 17. Page loading... [guidechem.com]

- 18. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dilauroyl Peroxide as a Polymerization Initiator for PVC

For Researchers, Scientists, and Drug Development Professionals

Introduction